molecular formula C18H22N2 B10964902 4-(4-Benzylpiperidin-1-yl)aniline CAS No. 831203-57-7

4-(4-Benzylpiperidin-1-yl)aniline

Cat. No.: B10964902
CAS No.: 831203-57-7
M. Wt: 266.4 g/mol
InChI Key: UPURCHIQBIHMMO-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperidin-1-yl)aniline is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to the piperidine ring and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperidin-1-yl)aniline typically involves the reaction of 4-benzylpiperidine with aniline under specific conditions. One common method includes:

    Starting Materials: 4-benzylpiperidine and aniline.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the hydrogenation process.

    Procedure: The mixture is heated under reflux conditions for several hours to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperidin-1-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitroaniline or halogenated aniline derivatives.

Scientific Research Applications

4-(4-Benzylpiperidin-1-yl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it has been studied for its potential to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This property makes it a candidate for the treatment of conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: Shares the piperidine core structure but lacks the aniline group.

    N-Benzylpiperidine: Similar structure but with different substituents on the piperidine ring.

Uniqueness

4-(4-Benzylpiperidin-1-yl)aniline is unique due to the presence of both benzyl and aniline groups, which confer distinct chemical and biological properties.

Properties

CAS No.

831203-57-7

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

IUPAC Name

4-(4-benzylpiperidin-1-yl)aniline

InChI

InChI=1S/C18H22N2/c19-17-6-8-18(9-7-17)20-12-10-16(11-13-20)14-15-4-2-1-3-5-15/h1-9,16H,10-14,19H2

InChI Key

UPURCHIQBIHMMO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=CC=C(C=C3)N

Origin of Product

United States

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